Cas no 1368898-51-4 (7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole)

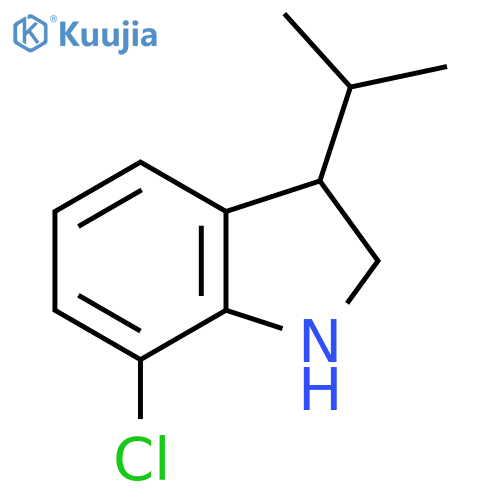

1368898-51-4 structure

商品名:7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole

CAS番号:1368898-51-4

MF:C11H14ClN

メガワット:195.688561916351

MDL:MFCD21876996

CID:5169573

PubChem ID:82277314

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 7-chloro-2,3-dihydro-3-(1-methylethyl)-

- 7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole

-

- MDL: MFCD21876996

- インチ: 1S/C11H14ClN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3

- InChIKey: UMRQDENBJXWFAR-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2Cl)C(C(C)C)C1

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-338914-10.0g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 95.0% | 10.0g |

$6697.0 | 2025-03-18 | |

| Enamine | EN300-338914-2.5g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 95.0% | 2.5g |

$3051.0 | 2025-03-18 | |

| Enamine | EN300-338914-5.0g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 95.0% | 5.0g |

$4517.0 | 2025-03-18 | |

| Enamine | EN300-338914-0.1g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 95.0% | 0.1g |

$1371.0 | 2025-03-18 | |

| Enamine | EN300-338914-5g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 5g |

$4517.0 | 2023-09-03 | ||

| Enamine | EN300-338914-10g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 10g |

$6697.0 | 2023-09-03 | ||

| Enamine | EN300-338914-0.05g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 95.0% | 0.05g |

$1308.0 | 2025-03-18 | |

| Enamine | EN300-338914-0.25g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 95.0% | 0.25g |

$1432.0 | 2025-03-18 | |

| Enamine | EN300-338914-1.0g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 95.0% | 1.0g |

$1557.0 | 2025-03-18 | |

| Enamine | EN300-338914-0.5g |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |

1368898-51-4 | 95.0% | 0.5g |

$1495.0 | 2025-03-18 |

7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1368898-51-4 (7-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole) 関連製品

- 503537-97-1(4-bromooct-1-ene)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量